molecular formula C11H13NO B2990131 4-(Sec-butoxy)benzonitrile CAS No. 86120-21-0

4-(Sec-butoxy)benzonitrile

Cat. No.: B2990131
CAS No.: 86120-21-0
M. Wt: 175.231
InChI Key: IYVGOEZASWQQOB-UHFFFAOYSA-N
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Description

4-(Sec-butoxy)benzonitrile is an organic compound with the molecular formula C11H13NO It is characterized by a benzonitrile core substituted with a sec-butoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Sec-butoxy)benzonitrile can be synthesized through the denitrative etherification of 4-nitrobenzonitrile with ethanol. The typical procedure involves mixing 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol in N,N-dimethylformamide under white LED irradiation at 25°C. The reaction progress is monitored by thin layer chromatography, and the product is extracted with ethyl acetate and water, followed by purification using column chromatography with n-hexane/ethyl acetate as the eluent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 4-(Sec-butoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Substitution: Alkyl or acyl halides with a strong Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Alkylated or acylated benzene derivatives.

Scientific Research Applications

4-(Sec-butoxy)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(n-butoxy)benzonitrile
  • 4-(tert-butoxy)benzonitrile
  • 4-(methoxy)benzonitrile

Comparison: 4-(Sec-butoxy)benzonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and physical properties. Compared to 4-(n-butoxy)benzonitrile, the sec-butoxy group provides steric hindrance, affecting the compound’s behavior in chemical reactions. Similarly, 4-(tert-butoxy)benzonitrile has a bulkier tert-butoxy group, leading to different reactivity patterns .

Properties

IUPAC Name

4-butan-2-yloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGOEZASWQQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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